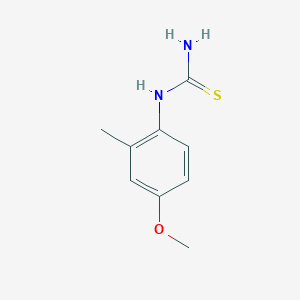amine CAS No. 749788-73-6](/img/no-structure.png)
[2-(dimethylamino)-2-methylpropyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-2-methylpropylamine is a chemical compound with the molecular formula C6H16N2. It is a tertiary amine, characterized by the presence of a dimethylamino group attached to a methylpropyl chain. This compound is used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-2-methylpropylamine typically involves the alkylation of dimethylamine with 2-chloro-2-methylpropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of 2-(dimethylamino)-2-methylpropylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Dimethylamine and 2-chloro-2-methylpropane
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol
Temperature: 50-70°C
Pressure: Atmospheric pressure
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature to 50°C
Reduction: Lithium aluminum hydride; anhydrous ether; 0-25°C
Substitution: Alkyl halides; anhydrous solvents like acetonitrile; room temperature
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-2-methylpropylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of various chemical compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the formulation of therapeutic agents.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-2-methylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)pyridine
- N,N-Dimethylethanolamine
- N,N-Dimethylpropylamine
Uniqueness
Compared to similar compounds, 2-(dimethylamino)-2-methylpropylamine has a unique structure that imparts distinct chemical properties. Its tertiary amine group and methylpropyl chain make it more reactive in certain chemical reactions, such as nucleophilic substitution. Additionally, its specific molecular configuration allows for unique interactions with biological targets, making it valuable in pharmaceutical research.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(dimethylamino)-2-methylpropyl](methyl)amine involves the reaction of 2-bromo-2-methylpropane with dimethylamine followed by reaction with methylamine.", "Starting Materials": [ "2-bromo-2-methylpropane", "dimethylamine", "methylamine" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropane is reacted with excess dimethylamine in anhydrous ether at room temperature for 24 hours to form [2-(dimethylamino)-2-methylpropyl]dimethylamine.", "Step 2: The resulting [2-(dimethylamino)-2-methylpropyl]dimethylamine is then reacted with excess methylamine in anhydrous ether at room temperature for 24 hours to form the final product, [2-(dimethylamino)-2-methylpropyl](methyl)amine.", "Step 3: The product is purified by distillation under reduced pressure to obtain the pure compound." ] } | |
Número CAS |
749788-73-6 |
Fórmula molecular |
C7H18N2 |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
1-N,2-N,2-N,2-tetramethylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,6-8-3)9(4)5/h8H,6H2,1-5H3 |
Clave InChI |
WWBYIFXSSNNBBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC)N(C)C |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



